
2-Methylthiazole-5-sulfinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylthiazole-5-sulfinic acid is a heterocyclic organic compound containing a thiazole ring with a sulfinic acid group at the 5-position and a methyl group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylthiazole-5-sulfinic acid typically involves the reaction of 2-methylthiazole with an oxidizing agent to introduce the sulfinic acid group. Common oxidizing agents include hydrogen peroxide and sodium periodate. The reaction is usually carried out in an aqueous medium at controlled temperatures to ensure the selective formation of the sulfinic acid group .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts such as transition metal complexes can be used to facilitate the oxidation process, and advanced purification techniques like crystallization and chromatography are employed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylthiazole-5-sulfinic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfinic acid group to a sulfonic acid group.
Reduction: Reduction reactions can convert the sulfinic acid group to a thiol group.
Substitution: Electrophilic substitution reactions can occur at the 2-position of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products:
Oxidation: 2-Methylthiazole-5-sulfonic acid.
Reduction: 2-Methylthiazole-5-thiol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-Methylthiazole-5-sulfinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of dyes, fungicides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methylthiazole-5-sulfinic acid involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Thiazole: A parent compound with a similar structure but lacking the sulfinic acid group.
2-Methylthiazole: Similar structure but without the sulfinic acid group.
Thiazole-5-carboxylic acid: Contains a carboxylic acid group instead of a sulfinic acid group.
Uniqueness: 2-Methylthiazole-5-sulfinic acid is unique due to the presence of both a methyl group and a sulfinic acid group on the thiazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C4H5NO2S2 |
|---|---|
Poids moléculaire |
163.2 g/mol |
Nom IUPAC |
2-methyl-1,3-thiazole-5-sulfinic acid |
InChI |
InChI=1S/C4H5NO2S2/c1-3-5-2-4(8-3)9(6)7/h2H,1H3,(H,6,7) |
Clé InChI |
KLQNXQZKKPJLKR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(S1)S(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


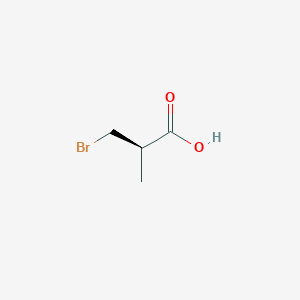
![(E)-3-[2,3-bis(fluoranyl)phenyl]-1-(3-hydroxyphenyl)prop-2-en-1-one](/img/structure/B15221126.png)
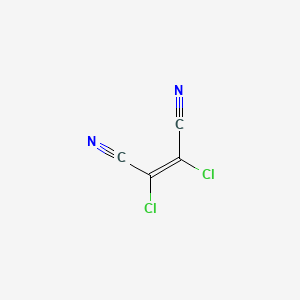
![(R)-9-Bromo-10-chloro-7-fluoro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6-one](/img/structure/B15221130.png)
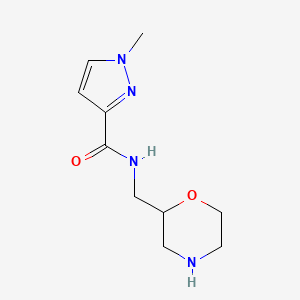
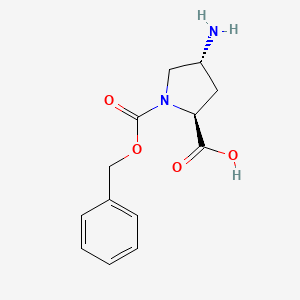
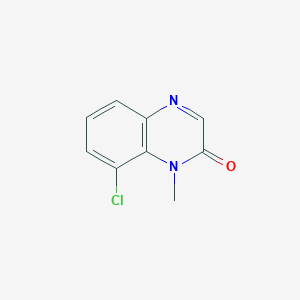

![Methyl 2-[2-(aminomethyl)cyclopropyl]acetate](/img/structure/B15221167.png)
![6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylmethanamine;hydrochloride](/img/structure/B15221174.png)
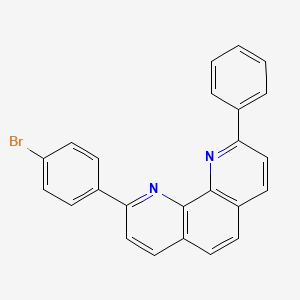
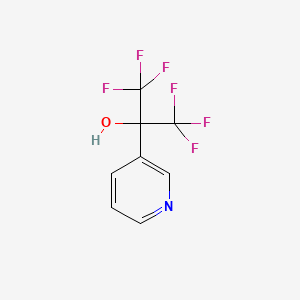
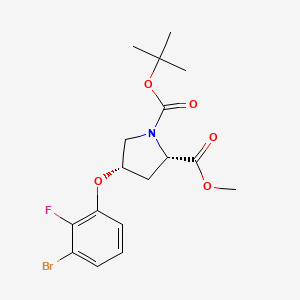
![3-Chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B15221200.png)
